molecular formula C8H11Br2N3O2 B6344601 3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole CAS No. 1240568-05-1

3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole

Cat. No.: B6344601
CAS No.: 1240568-05-1
M. Wt: 341.00 g/mol
InChI Key: ZJKDLNODUUISIO-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole is a chemical compound with a complex molecular structure. It is characterized by the presence of bromine atoms at the 3 and 5 positions of the triazole ring, and a 1,3-dioxane moiety attached to the ethyl group at the 1 position of the triazole ring.

Scientific Research Applications

3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies focusing on its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Handling of this compound should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Preparation Methods

The synthesis of 3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the triazole ring, which can be achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.

    Attachment of the 1,3-Dioxane Moiety: The final step involves the attachment of the 1,3-dioxane moiety to the ethyl group at the 1 position of the triazole ring.

Chemical Reactions Analysis

3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The presence of the 1,3-dioxane moiety allows for cyclization reactions, resulting in the formation of cyclic compounds with potential biological activity.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play a crucial role in its biological activity, allowing it to bind to enzymes and receptors involved in various cellular processes. The compound’s ability to undergo substitution reactions also enables it to form covalent bonds with target molecules, leading to the inhibition of their activity .

Comparison with Similar Compounds

3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1,3-Dioxan-2-ylethylmagnesium bromide: This compound is used in Grignard reactions and has similar reactivity due to the presence of the 1,3-dioxane moiety.

    1,3-Dioxolan-2-ylmethylmagnesium bromide: Another compound with similar reactivity, used in the synthesis of various organic compounds.

    5-Ethyl-1,3-dioxan-5-ylmethyl acrylate: This compound is used in the synthesis of polymers and has similar structural features.

Properties

IUPAC Name

3,5-dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Br2N3O2/c9-7-11-8(10)13(12-7)3-2-6-14-4-1-5-15-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKDLNODUUISIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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